4-(Ethoxymethyl)-2,6-dimethylphenol
CAS No.: 58661-27-1
Cat. No.: VC19578279
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58661-27-1 |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | 4-(ethoxymethyl)-2,6-dimethylphenol |
| Standard InChI | InChI=1S/C11H16O2/c1-4-13-7-10-5-8(2)11(12)9(3)6-10/h5-6,12H,4,7H2,1-3H3 |
| Standard InChI Key | KAQRKQRTMLHHLL-UHFFFAOYSA-N |
| Canonical SMILES | CCOCC1=CC(=C(C(=C1)C)O)C |
Introduction
Structural and Molecular Characteristics
4-(Ethoxymethyl)-2,6-dimethylphenol (IUPAC name: 4-(ethoxymethyl)-2,6-dimethylphenol) features a phenolic core substituted with two methyl groups at the 2- and 6-positions and an ethoxymethyl group (-CH2OCH2CH3) at the 4-position. Its molecular formula is C11H16O2, with a molar mass of 180.23 g/mol. The ethoxymethyl group introduces steric and electronic effects that modulate the compound’s solubility, polarity, and reactivity.
Physicochemical Properties
The compound’s properties are governed by its functional groups, as summarized below:
| Property | Value/Description |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.23 g/mol |
| XLogP3 (Partition Coefficient) | 2.3 (predicted) |
| Hydrogen Bond Donors | 1 (phenolic -OH) |
| Hydrogen Bond Acceptors | 2 (ether oxygen and phenolic -OH) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, acetone) |
The XLogP3 value of 2.3 indicates moderate lipophilicity, suggesting preferential solubility in nonpolar solvents. The phenolic hydroxyl group contributes to weak acidity (pKa ≈ 10–11), enabling deprotonation under basic conditions.
Synthesis and Manufacturing Strategies
Friedel-Crafts Alkylation
A plausible route involves Friedel-Crafts alkylation of 2,6-dimethylphenol with ethoxymethyl chloride (ClCH2OCH2CH3) in the presence of a Lewis acid catalyst (e.g., AlCl3). The reaction proceeds via electrophilic aromatic substitution at the para position relative to the hydroxyl group:
Etherification of 4-Hydroxymethyl-2,6-dimethylphenol
An alternative method entails etherification of 4-hydroxymethyl-2,6-dimethylphenol with ethyl bromide or diethyl sulfate under basic conditions:
Catalytic Considerations
Acidic catalysts, such as sulfuric acid or toluenesulfonic acid, may facilitate ether formation by protonating the hydroxyl group, enhancing its leaving capacity. Reaction conditions (temperature: 80–120°C; time: 4–12 hours) must balance yield and side-product formation.
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The electron-rich aromatic ring undergoes electrophilic substitution, with the ethoxymethyl group acting as a weakly activating substituent. Halogenation or nitration would occur at the meta position relative to the hydroxyl group.
Oxidation and Reduction
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Oxidation: The ethoxymethyl group may oxidize to a carboxylate under strong oxidizing agents (e.g., KMnO4), yielding 4-carboxy-2,6-dimethylphenol.
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Reduction: Catalytic hydrogenation (H2/Pd) could saturate the aromatic ring, producing a cyclohexanol derivative.
Ether Cleavage
Treatment with hydrobromic acid (HBr) cleaves the ether linkage, regenerating 4-hydroxymethyl-2,6-dimethylphenol and ethyl bromide:
Industrial and Research Applications
Polymer Chemistry
As a phenolic derivative, the compound could serve as a monomer in polyarylene ether synthesis, analogous to polyphenylene oxide (PPO) resins derived from 2,6-dimethylphenol . Its ethoxymethyl group might enhance solubility during polymerization.
Antioxidant Activity
Phenolic compounds often exhibit radical-scavenging properties. The ethoxymethyl group’s electron-donating effects could stabilize phenoxyl radicals, potentially making this compound a candidate for antioxidant additives in fuels or plastics.
Pharmaceutical Intermediates
The compound’s structure aligns with motifs found in antimicrobial and anti-inflammatory agents. Functionalization of the hydroxyl or ether groups could yield bioactive derivatives.
Future Research Directions
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Crystallography: Elucidate solid-state structure to inform material science applications.
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Catalytic Optimization: Develop greener synthesis routes using ionic liquids or biocatalysts.
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Biological Screening: Evaluate antimicrobial and antioxidant efficacy in vitro.
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